molecular formula C11H12N2O5 B1316068 Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester CAS No. 126991-25-1

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester

Cat. No. B1316068
CAS RN: 126991-25-1
M. Wt: 252.22 g/mol
InChI Key: IGTAQWQSTWWBIN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Esters, including “Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester”, typically undergo reactions such as hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol . In basic hydrolysis, or saponification, the products are a carboxylate salt and an alcohol .

Scientific Research Applications

1. Applications in Organic Synthesis

  • Condensation Reactions : In the study by Al-Mousawi and El-Apasery (2012), the authors demonstrate the use of related compounds in condensation reactions. They show that 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal undergoes condensation with ethyl cyanoacetate in acetic acid, yielding compounds such as 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester, which highlights the utility of these compounds in synthetic organic chemistry (Al-Mousawi & El-Apasery, 2012).

2. Synthesis of Derivatives and Complex Molecules

  • New Ureido Sugars Synthesis : In research by Piekarska-Bartoszewicz and Tcmeriusz (1993), ethyl esters similar to the chemical were used as amination agents in reactions with methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(4-nitrophenoxycarbonylamino)-β-D-glucopyranoside, leading to the synthesis of new ureido sugars. This demonstrates their role in the synthesis of complex molecular structures (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

3. Role in Synthesis of Quinolinecarboxylic Acids

  • Quinolinecarboxylic Acids Derivatives : Kononov et al. (1988) utilized ethyl ester derivatives in the synthesis of quinolinecarboxylic acids, revealing their importance in the formation of pharmacologically relevant compounds (Kononov et al., 1988).

4. Electrocatalytic Applications

  • Electrochemical Oxidation Studies : Delerue-Matos et al. (1989) studied the electrochemical oxidation of similar ethyl esters, indicating potential applications in electrocatalysis and organic electrochemistry (Delerue-Matos et al., 1989).

5. Chemical Synthesis and Transformations

  • Synthesis and Transformations : Various studies, like those by Kurihara et al. (1983) and others, have focused on the synthesis and transformation of compounds structurally similar to Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester. These studies explore the versatile roles these compounds play in creating new chemical entities, especially in the realm of heterocyclic chemistry (Kurihara et al., 1983).

Mechanism of Action

Target of Action

It’s known that the compound contains a nitroaniline group , which is a common moiety in various bioactive compounds .

Mode of Action

The compound contains a nitroaniline group , which is known to participate in various chemical reactions . For instance, benzylic halides, which are structurally similar to nitroanilines, typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Nitroaniline derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with nitroaniline derivatives , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-(2-methyl-6-nitroanilino)-2-oxoacetate. For instance, the compound is likely sensitive to prolonged exposure to air . Other factors, such as temperature, pH, and the presence of other chemicals, could also affect its stability and activity.

properties

IUPAC Name

ethyl 2-(2-methyl-6-nitroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-7(2)5-4-6-8(9)13(16)17/h4-6H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTAQWQSTWWBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573660
Record name Ethyl (2-methyl-6-nitroanilino)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester

CAS RN

126991-25-1
Record name Ethyl (2-methyl-6-nitroanilino)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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